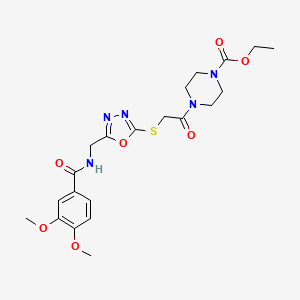

Ethyl 4-(2-((5-((3,4-dimethoxybenzamido)methyl)-1,3,4-oxadiazol-2-yl)thio)acetyl)piperazine-1-carboxylate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethyl 4-(2-((5-((3,4-dimethoxybenzamido)methyl)-1,3,4-oxadiazol-2-yl)thio)acetyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C21H27N5O7S and its molecular weight is 493.54. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

Ethyl 4-(2-((5-((3,4-dimethoxybenzamido)methyl)-1,3,4-oxadiazol-2-yl)thio)acetyl)piperazine-1-carboxylate is a compound of interest due to its potential biological activities. The structure incorporates a piperazine moiety and an oxadiazole ring, which are known for their pharmacological significance. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C₁₆H₁₈N₄O₆S

- Molecular Weight : 394.4 g/mol

- CAS Number : 868228-28-8

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in disease processes. The presence of the oxadiazole ring enhances its reactivity and potential for enzyme inhibition.

Enzyme Inhibition

Research indicates that compounds with similar structures can act as inhibitors for enzymes such as epoxide hydrolases (EHs) and various kinases. For instance, studies have shown that piperazine derivatives can significantly inhibit sEH, which is involved in inflammation and pain pathways .

Anticancer Activity

Several studies have highlighted the anticancer properties of compounds containing the oxadiazole moiety. For example:

- In vitro studies demonstrated that derivatives with oxadiazole rings exhibit cytotoxic effects against various cancer cell lines, including glioblastoma and leukemia .

- Mechanism : The proposed mechanism includes induction of apoptosis and cell cycle arrest in cancer cells.

Anti-inflammatory Effects

Compounds similar to this compound have shown promise in reducing inflammation:

- In vivo studies suggest that these compounds can lower levels of pro-inflammatory cytokines, potentially through the inhibition of NF-kB signaling pathways .

Case Studies

- Study on Oxadiazole Derivatives :

- Piperazine-Based Inhibitors :

Data Table: Biological Activities Summary

科学研究应用

Synthesis and Structural Characteristics

The synthesis of this compound involves several steps, typically starting from readily available precursors. The key steps include the formation of the oxadiazole ring and the introduction of the piperazine moiety. The molecular structure includes various functional groups that contribute to its biological activity.

Anticancer Activity

Research indicates that derivatives of oxadiazole, including this compound, exhibit potent anticancer properties. Studies have shown that compounds with oxadiazole scaffolds can inhibit various cancer cell lines by targeting specific kinases involved in tumor growth and proliferation. For instance, molecular docking studies suggest strong interactions with kinases such as EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2), which are crucial in cancer signaling pathways .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against a range of pathogens. Preliminary studies suggest that it may exhibit inhibitory effects on bacterial strains, making it a candidate for further investigation as an antimicrobial agent .

Neuroprotective Effects

Recent research has pointed towards the neuroprotective potential of this compound, particularly in models of neurodegenerative diseases such as Parkinson's disease. Its ability to modulate neuroinflammatory responses and protect neuronal cells from oxidative stress is under investigation .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in different biological assays:

- Anticancer Assays : A study demonstrated that derivatives containing the oxadiazole ring showed IC50 values in the nanomolar range against breast cancer cell lines .

- Antimicrobial Testing : Another investigation reported significant antibacterial activity against Gram-positive bacteria, indicating potential use in treating infections .

- Neuroprotection : Research focused on the neuroprotective properties highlighted its ability to prevent neuronal apoptosis in models of oxidative stress-induced damage .

化学反应分析

Nucleophilic Substitution at the Oxadiazole Ring

The 1,3,4-oxadiazole ring undergoes nucleophilic substitution at the C2 position, facilitated by the electron-deficient nature of the heterocycle. Examples include:

| Reaction Type | Conditions | Product | Source |

|---|---|---|---|

| Displacement with amines | DMF, 80°C, K₂CO₃ | Substituted oxadiazole-amine derivatives | |

| Thiol exchange | Ethanol, RT, catalytic HCl | Thioether-modified analogs |

Mechanistic Insight : The oxadiazole’s electrophilic carbon reacts with nucleophiles (e.g., amines, thiols) to form stable adducts, retaining aromaticity post-substitution.

Piperazine Functionalization

The piperazine nitrogen atoms participate in:

Acylation

-

Reagents : Acetyl chloride, chloroacetyl chloride, or benzoyl chloride.

-

Conditions : Anhydrous DCM, triethylamine (TEA), 0–25°C.

-

Outcome : N-acylated derivatives with improved lipophilicity (e.g., N-acetylpiperazine analogs) .

Sulfonylation

-

Reagents : Arylsulfonyl chlorides.

-

Conditions : THF, TEA, 50°C.

-

Product : Sulfonamide derivatives with enhanced metabolic stability .

Oxidation of Thioether Linkage

The –S– group oxidizes to sulfoxide (–SO–) or sulfone (–SO₂–) under controlled conditions:

| Oxidizing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| mCPBA | DCM, 0°C → RT, 12h | Sulfoxide derivative | 75–85% | |

| H₂O₂/Na₂WO₄ | MeOH, reflux, 6h | Sulfone derivative | 60–70% |

Application : Sulfone derivatives exhibit enhanced hydrogen-bonding capacity for target engagement .

Ester Hydrolysis

The ethyl ester hydrolyzes to carboxylic acid under basic or acidic conditions:

| Conditions | Catalyst | Product | Application |

|---|---|---|---|

| 1M NaOH, EtOH/H₂O, reflux | None | Carboxylic acid analog | Improved water solubility |

| 6M HCl, dioxane, 60°C | None | Carboxylic acid analog | Prodrug synthesis |

Note : Hydrolysis kinetics depend on steric hindrance from the piperazine and oxadiazole substituents .

Cross-Coupling Reactions

The aromatic dimethoxybenzamide moiety enables palladium-catalyzed couplings:

| Reaction | Catalysts/Reagents | Product | Source |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Biaryl derivatives | |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Aminated analogs |

Key Finding : Electron-rich aryl groups enhance coupling efficiency, enabling late-stage diversification .

Reductive Amination

The primary amine from hydrolyzed dimethoxybenzamide participates in reductive amination:

| Carbonyl Source | Reducing Agent | Conditions | Product | Yield |

|---|---|---|---|---|

| Formaldehyde | NaBH₃CN | MeOH, pH 4–5 | N-methylated derivative | 65% |

| Cyclohexanone | NaBH(OAc)₃ | DCE, RT | Cyclohexylamine analog | 55% |

Utility : Expands structural diversity for structure-activity relationship (SAR) studies .

Photochemical Reactions

The oxadiazole ring undergoes UV-induced [3+2] cycloadditions with alkenes or alkynes, forming fused heterocycles (e.g., triazoles) under solvent-free conditions .

Stability Under Physiological Conditions

Hydrolytic Stability :

-

pH 7.4 (PBS) : Ester group hydrolyzes slowly (t₁/₂ = 24h), while oxadiazole remains intact.

-

Liver Microsomes : Rapid N-dealkylation of piperazine occurs (t₁/₂ = 1.5h) .

Comparative Reactivity Table

| Functional Group | Reaction Type | Relative Reactivity (Scale: 1–5) | Notes |

|---|---|---|---|

| Piperazine (–N–) | Acylation | 5 | Fast, high-yielding |

| 1,3,4-Oxadiazole | Nucleophilic Substitution | 4 | Position-selective |

| Thioether (–S–) | Oxidation | 3 | Requires strong oxidizers |

| Ester (–COOEt) | Hydrolysis | 2 | pH-dependent |

属性

IUPAC Name |

ethyl 4-[2-[[5-[[(3,4-dimethoxybenzoyl)amino]methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]piperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N5O7S/c1-4-32-21(29)26-9-7-25(8-10-26)18(27)13-34-20-24-23-17(33-20)12-22-19(28)14-5-6-15(30-2)16(11-14)31-3/h5-6,11H,4,7-10,12-13H2,1-3H3,(H,22,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJBZXARTAWUGSH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C(=O)CSC2=NN=C(O2)CNC(=O)C3=CC(=C(C=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N5O7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

493.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。